

Unveiling the Preclinical Pharmacokinetic Profile of Cimpuciclib Tosylate

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Compound of Interest

Compound Name: *Cimpuciclib tosylate*

Cat. No.: *B10855299*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available preclinical pharmacokinetic data on **Cimpuciclib tosylate**, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models is crucial for its continued development as a potential therapeutic agent. This document summarizes key pharmacokinetic parameters, outlines experimental methodologies based on available information, and visualizes the relevant biological pathway and experimental workflows.

Pharmacokinetic Parameters of Cimpuciclib Tosylate in Animal Models

The in vivo pharmacokinetic profile of **Cimpuciclib tosylate** has been characterized in both rat and mouse models following oral administration. The compound demonstrates a slow metabolic rate and maintains a high concentration in plasma.^{[1][2]} Key pharmacokinetic parameters are summarized in the table below for easy comparison.

Parameter	Rat	Mouse
Dose (mg/kg)	5	50
Administration Route	Oral	Oral
Cmax (ng/mL)	559.7	7960
Tmax (h)	6	1
AUC0-24 (ng/mL•h)	5414	136782
t1/2 (h)	2.4	14.8
Data sourced from publicly available information from commercial suppliers. [1] [2]		

Experimental Protocols

While detailed experimental protocols from primary peer-reviewed literature are not publicly available for **Cimpuciclib tosylate**, the following outlines the general methodology based on the available data from suppliers.[\[1\]](#)[\[2\]](#)

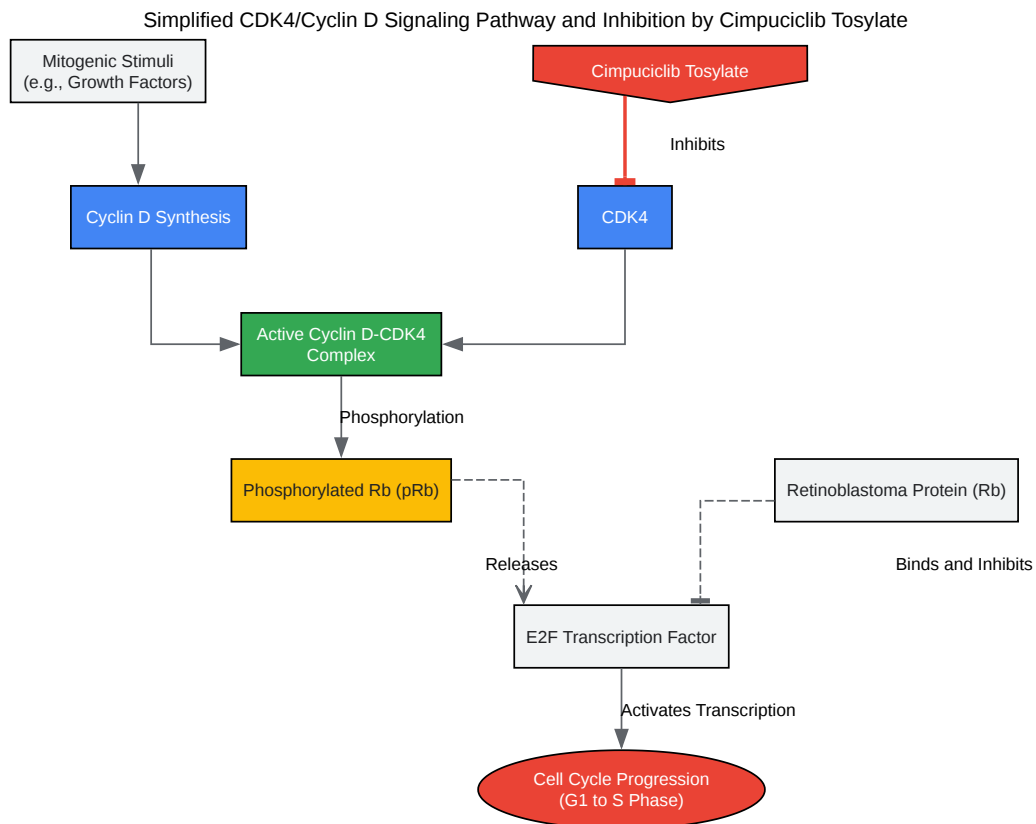
In Vivo Pharmacokinetic Studies

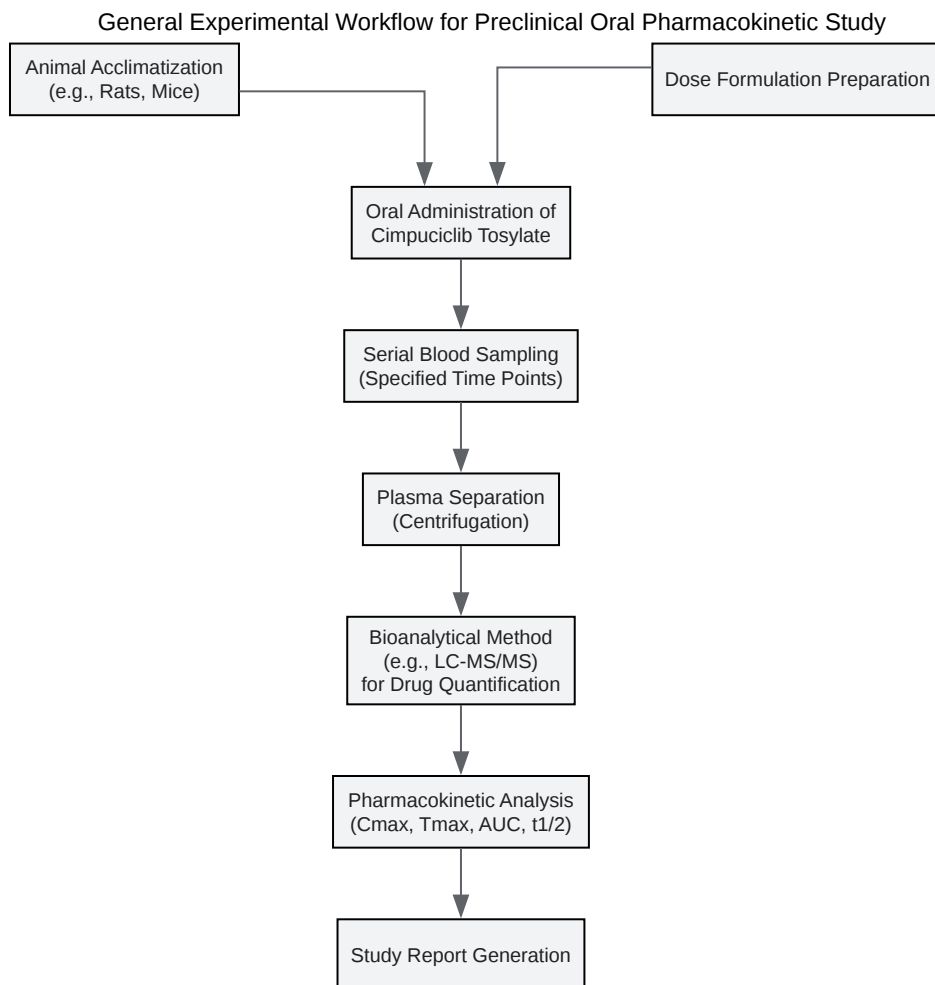
- Animal Models: The studies were conducted in rats and colo205 tumor-bearing mice.[\[1\]](#)[\[2\]](#)
- Dosing and Administration:
 - Rats were administered a single oral dose of 5 mg/kg.[\[1\]](#)[\[2\]](#)
 - Mice received a single oral dose of 50 mg/kg.[\[1\]](#)[\[2\]](#)
- Data Analysis: The plasma concentrations of **Cimpuciclib tosylate** over time were analyzed to determine the key pharmacokinetic parameters: maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve from 0 to 24 hours (AUC0-24), and elimination half-life (t1/2).[\[1\]](#)[\[2\]](#)

Note: Specific details regarding the vehicle used for formulation, the strain and sex of the animals, the number of animals per group, the precise blood sampling time points, and the bioanalytical method for drug quantification in plasma are not specified in the publicly available sources. For a comprehensive understanding, these details would be required from a formal study report.

Visualizing Key Pathways and Processes

To better illustrate the context of **Cimpuciclib tosylate**'s action and evaluation, the following diagrams, created using the DOT language, depict its mechanism of action and a typical experimental workflow for preclinical pharmacokinetic studies.





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References

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- 2. [glpbio.com](https://www.glpbio.com) [[glpbio.com](https://www.glpbio.com)]

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